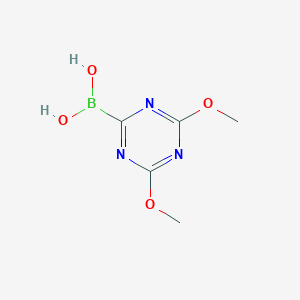
2-Methyl-3,4-dihydroisoquinolin-1-one
Übersicht
Beschreibung
2-Methyl-3,4-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C10H11NO . It is a derivative of the isoquinoline scaffold, which is a basic skeleton unit widely found in many biologically active drug molecules and natural products .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including this compound, has been achieved using the Castagnoli–Cushman reaction . This reaction is a green synthesis method that involves visible light catalysis . The reaction mechanism involves free radical involvement .Molecular Structure Analysis
The molecular structure of this compound consists of a 3,4-dihydroisoquinolin-1-one scaffold with a methyl group attached to the second carbon atom . The InChI code for this compound is 1S/C10H11NO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3 .Wissenschaftliche Forschungsanwendungen
Alternative Synthesis Methods
2-Methyl-3,4-dihydroisoquinolin-1-one has been a focus in the development of alternative synthesis methods. For instance, a microwave-assisted alternative synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one has been described, offering a shorter synthesis process in three steps starting from commercially available 2-methyl-6-nitrobenzonitrile (Glossop, 2007). Another study explored a new method for the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, indicating a simpler operation with higher yield (Chen Zhan-guo, 2008).
Phytochemical Constituents
In the realm of phytochemistry, this compound derivatives have been identified as constituents in certain plant species. A study highlighted the isolation of a dihydroisoquinoline-N-oxide alkaloid from the seeds of Calycotome villosa subsp. intermedia, which included a derivative of 3,4-dihydroisoquinolin-1-one (Elkhamlichi et al., 2017).
Novel Synthetic Methodologies
Research has also been conducted on novel synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids. This includes the development of new preparation methods starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate (Mujde, Özcan, & Balcı, 2011).
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis of C1-chiral tetrahydroisoquinolines, including 3,4-dihydroisoquinolines, has been a significant area of research. This includes the exploration of novel strategies for their synthesis, highlighting their importance in natural products and asymmetric catalysis (Liu et al., 2015).
Use in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for potential therapeutic applications. For example, research on the synthesis and potential anti-inflammatory and analgesic activity of amidines of the 3,4-dihydroisoquinoline series has been conducted, indicating possible medicinal applications (Glushkov et al., 2005).
Zukünftige Richtungen
The future directions for research on 2-Methyl-3,4-dihydroisoquinolin-1-one could involve further exploration of its synthesis methods, mechanisms of action, and potential applications. The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against certain organisms has been suggested .
Eigenschaften
IUPAC Name |
2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZLDAJXSRSNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B3356550.png)


![2-[2-(methylamino)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3356595.png)


![5-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3356610.png)




![Benzenamine, 2-[(aminooxy)carbonyl]-](/img/structure/B3356630.png)

![5-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3356637.png)